4-Acetoxy-3-methoxycinnamic acid

Description

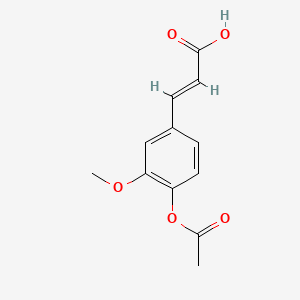

4-Acetoxy-3-methoxycinnamic acid is a natural product found in Arum italicum with data available.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-8(13)17-10-5-3-9(4-6-12(14)15)7-11(10)16-2/h3-7H,1-2H3,(H,14,15)/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKNVZISLLDMOR-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062545, DTXSID301205242 |

Source

|

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301205242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34749-55-8, 2596-47-6 |

Source

|

| Record name | (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34749-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(4-(acetyloxy)-3-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002596476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylferulic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301205242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetoxy-3-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetoxy-3-methoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 4-Acetoxy-3-methoxycinnamic acid, also known as acetylferulic acid, is a chemically modified derivative of the naturally occurring phenolic compound, ferulic acid. This modification, through the acetylation of the hydroxyl group, alters its physicochemical properties, potentially influencing its bioavailability and pharmacological activity. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, spectroscopic characterization, and known biological significance, primarily inferred from its close relationship to ferulic acid. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development exploring the potential of this compound.

Introduction and Chemical Identity

This compound is a synthetic derivative of ferulic acid, a ubiquitous phenolic acid found in the cell walls of plants. Ferulic acid is recognized for its potent antioxidant and various other pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2]. The acetylation of the phenolic hydroxyl group in ferulic acid to form this compound is a strategic modification aimed at potentially improving its lipophilicity and, consequently, its absorption and bioavailability. This guide will delve into the essential technical details of this compound, providing a solid groundwork for its scientific exploration.

Chemical Structure:

Caption: Chemical structure of this compound.

Core Identifiers:

| Identifier | Value |

| IUPAC Name | (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]prop-2-enoic acid |

| Synonyms | Acetylferulic acid, 4-Acetylferulic acid |

| CAS Number | 2596-47-6[3] |

| Molecular Formula | C₁₂H₁₂O₅[4] |

| Molecular Weight | 236.22 g/mol [4] |

| SMILES | COC1=C(C=C(C=C1)C=CC(=O)O)OC(=O)C |

| InChI Key | IHKNVZISLLDMOR-GQCTYLIASA-N |

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 193-196 °C | |

| Boiling Point | 372 °C (Predicted) | |

| Density | 1.265 g/cm³ (Predicted) | |

| Solubility | Soluble in ethanol, ethyl acetate, and other organic solvents. Limited solubility in water. | [5], [6] |

Synthesis and Manufacturing

The most common and straightforward synthesis of this compound involves the acetylation of its parent compound, ferulic acid.

Laboratory-Scale Synthesis Protocol

This protocol is based on the acetylation of ferulic acid using acetic anhydride in a basic medium.

Materials:

-

trans-Ferulic acid (4-hydroxy-3-methoxycinnamic acid)

-

Acetic anhydride

-

Pyridine

-

Hydrochloric acid (HCl), concentrated

-

Ethanol (for recrystallization)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-ferulic acid in pyridine.

-

Addition of Acetylating Agent: Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may be observed.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture under reflux for a specified period (typically 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the product.

-

Isolation of Crude Product: Stir the acidic mixture in an ice bath until precipitation is complete. Collect the crude this compound by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product with cold distilled water to remove any remaining acid and salts. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound as a white crystalline solid.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Causality Behind Experimental Choices:

-

Pyridine: Acts as a base to deprotonate the phenolic hydroxyl group of ferulic acid, making it a more nucleophilic species to attack the acetic anhydride. It also serves as a solvent for the reaction.

-

Acetic Anhydride: Serves as the acetylating agent, providing the acetyl group that is transferred to the hydroxyl group of ferulic acid.

-

Reflux: Heating the reaction mixture increases the reaction rate, ensuring the completion of the acetylation in a reasonable timeframe.

-

Acidic Work-up: The addition of hydrochloric acid protonates the pyridine, forming a water-soluble pyridinium salt, which facilitates its removal from the product. It also ensures the carboxylic acid group of the product is in its protonated form, promoting its precipitation.

-

Recrystallization: This is a standard purification technique for solid organic compounds. It relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures to obtain a highly pure product.

Alternative Synthesis Routes

While direct acetylation of ferulic acid is the most common method, other classical organic reactions can be employed to synthesize the core cinnamic acid structure, which can then be functionalized. These include:

-

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde (vanillin acetate) with an acid anhydride (acetic anhydride) in the presence of its sodium or potassium salt.

-

Knoevenagel Condensation: This method involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.

Caption: A typical laboratory synthesis workflow for this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~1760 | C=O stretch | Ester |

| ~1690 | C=O stretch | Carboxylic acid (conjugated) |

| ~1630 | C=C stretch | Alkene |

| ~1515, ~1600 | C=C stretch | Aromatic ring |

| ~1200, ~1030 | C-O stretch | Ester and Ether |

An IR spectrum of acetylferulic acid has been reported, showing key stretches at 3071 cm⁻¹ (νOH), 1763 cm⁻¹ (νC=O, ester), 1700 cm⁻¹ (νC=O, acid), 1632 cm⁻¹ (νC=C), and 1223 cm⁻¹ (νC-O-C)[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of the molecule. Note: As dedicated spectra for this compound are not widely available in public databases, the following are predicted chemical shifts based on the analysis of similar cinnamic acid derivatives. Experimental values may vary slightly depending on the solvent and other conditions.

¹H NMR (Proton NMR):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.3 | s | 3H | -OCOCH₃ (acetyl methyl) |

| ~3.9 | s | 3H | -OCH₃ (methoxy) |

| ~6.4 | d, J ≈ 16 Hz | 1H | Vinylic proton α to carbonyl |

| ~7.0-7.3 | m | 3H | Aromatic protons |

| ~7.7 | d, J ≈ 16 Hz | 1H | Vinylic proton β to carbonyl |

| ~12.5 | br s | 1H | Carboxylic acid OH |

The large coupling constant (J ≈ 16 Hz) for the vinylic protons is characteristic of a trans configuration of the double bond.

¹³C NMR (Carbon NMR):

| Chemical Shift (δ, ppm) | Assignment |

| ~21 | Acetyl methyl carbon |

| ~56 | Methoxy carbon |

| ~112-125 | Aromatic and vinylic CH carbons |

| ~135-145 | Aromatic quaternary carbons |

| ~152 | Aromatic carbon attached to the methoxy group |

| ~168 | Carboxylic acid carbonyl carbon |

| ~169 | Ester carbonyl carbon |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (M⁺): m/z = 236

-

Key Fragmentation Pathways:

-

Loss of the acetyl group (-COCH₃) leading to a fragment at m/z = 193.

-

Loss of a water molecule (-H₂O) from the carboxylic acid.

-

Decarboxylation (-CO₂) leading to a fragment at m/z = 192.

-

Biological Significance and Potential Applications

The biological activity of this compound is not as extensively studied as its parent compound, ferulic acid. However, its structural similarity to ferulic acid suggests that it may possess similar or modified pharmacological properties. The acetylation of the hydroxyl group can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and potentially improve its bioavailability.

Inferred Activities from Ferulic Acid

Ferulic acid has been shown to exhibit a wide range of biological activities, including:

-

Antioxidant Activity: Ferulic acid is a potent scavenger of free radicals and can inhibit enzymes that catalyze the generation of reactive oxygen species[1][2].

-

Anti-inflammatory Effects: It can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.

-

Neuroprotective Properties: Studies have suggested that ferulic acid may have a protective role against neurodegenerative diseases[7].

-

Cardioprotective Effects: It has been shown to have beneficial effects on the cardiovascular system.

-

Anticancer Potential: Ferulic acid has demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis[8].

It is plausible that this compound may act as a prodrug, being hydrolyzed in vivo to release ferulic acid. This could potentially lead to a more sustained release and prolonged therapeutic effect. However, direct experimental evidence for this in the context of this compound is an area that requires further investigation.

Potential Applications in Drug Development

Given the promising biological profile of ferulic acid, this compound represents an interesting candidate for further investigation in several therapeutic areas:

-

Dermatology and Cosmetics: Due to the known photoprotective properties of cinnamic acid derivatives, it could be explored for use in sunscreens and skincare products.

-

Neurodegenerative Diseases: Its potential to cross the blood-brain barrier more effectively than ferulic acid makes it a candidate for studies related to Alzheimer's and Parkinson's diseases.

-

Oncology: As a potential prodrug of ferulic acid, it could be investigated for its anticancer efficacy, possibly with an improved pharmacokinetic profile.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion and Future Directions

This compound is a derivative of ferulic acid with modified physicochemical properties that may offer advantages in terms of bioavailability and therapeutic application. This guide has provided a comprehensive overview of its fundamental characteristics, including its synthesis and spectroscopic properties. While much of its biological potential is inferred from its parent compound, the unique properties of the acetylated form warrant dedicated in vitro and in vivo studies to fully elucidate its pharmacological profile and its potential as a therapeutic agent. Future research should focus on comparative studies with ferulic acid to determine if the acetyl modification indeed translates to improved efficacy and to explore its potential as a prodrug.

References

-

Semantic Scholar. (2014). Solid Phase Syntheses of Ferulic Acid Derivatives Acetyl Feruloyl Tyrosine and Acetyl Feruloyl Valyl. [Link]

-

ResearchGate. (n.d.). 13 C NMR Spectrum of 4-hydroxyl-3-methoxy cinnamic acid. [Link]

-

Journal of Universitas Airlangga. (2022). Synthesis and Antiplatelet Activity of 4-Hidroxy-3-Methoxycinnamic Acid. [Link]

-

SpectraBase. (n.d.). 4-Hydroxy-3-methoxy-cinnamic acid. [Link]

-

ResearchGate. (n.d.). IR spectrum of synthesized acetyl ferulic acid. [Link]

-

ResearchGate. (n.d.). Solubility and thermodynamics of ferulic acid in different neat solvents: Measurement, correlation and molecular interactions. [Link]

-

National Institutes of Health. (n.d.). A recent overview on the biological and pharmacological activities of ferulic acid. [Link]

-

National Institutes of Health. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. [Link]

-

ResearchGate. (n.d.). Chemical shift, 1 H-NMR spectral data of 4-methoxycinnamic acid diester.... [Link]

-

MDPI. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. [Link]

-

Avicenna Journal of Phytomedicine. (n.d.). Isolation and Identification of Ferulic Acid From Aerial Parts of Kelussia odoratissima Mozaff. [Link]

-

MDPI. (2024). Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of ferulic acid (isolate and pure).. [Link]

-

Royal Society of Chemistry. (n.d.). Table of Contents. [Link]

-

National Institutes of Health. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. [Link]

-

Wiley Online Library. (2017). Solubility and molecular interactions of ferulic acid in various (isopropanol + water) mixtures. [Link]

-

ResearchGate. (n.d.). (PDF) Recent Biological Activity of Ferulic Acid. [Link]

-

Jurnal UNS. (2022). SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

National Institutes of Health. (n.d.). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. [Link]

-

National Institutes of Health. (n.d.). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. [Link]

-

ResearchGate. (n.d.). Measurement and correlation of solubilities of trans-ferulic acid in solvents. [Link]

-

National Institutes of Health. (n.d.). Tuning Ferulic Acid Solubility in Choline-Chloride- and Betaine-Based Deep Eutectic Solvents: Experimental Determination and Machine Learning Modeling. [Link]

-

National Institutes of Health. (n.d.). Ferulic acid. [Link]

-

University of Lodz. (2019). Characteristics and biological properties of ferulic acid. [Link]

-

Exposome-Explorer. (n.d.). Ferulic acid (Compound). [Link]

-

Chegg. (2019). Solved Here is the 1H NMR data of the 4-methoxycinnamic. [Link]

-

ResearchGate. (n.d.). A 13C NMR study of the structure of four cinnamic acids and their methyl esters. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

National Institutes of Health. (n.d.). 4-Methoxycinnamic Acid. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

National Institutes of Health. (n.d.). Acetyl ferulic acid. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST WebBook. (n.d.). 4-Methoxycinnamic acid, TMS derivative. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. byjus.com [byjus.com]

- 3. researchgate.net [researchgate.net]

- 4. Acetyl ferulic acid | C12H12O5 | CID 69501299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ferulic acid: extraction, estimation, bioactivity and applications for human health and food - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure of 4-Acetoxy-3-methoxycinnamic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the molecular structure of 4-Acetoxy-3-methoxycinnamic acid, a significant derivative of ferulic acid. By elucidating its core components, chemical identity, and relationship to its parent compound, this document serves as a foundational resource for professionals engaged in chemical synthesis, drug discovery, and materials science.

Chemical Identity and Nomenclature

This compound is systematically identified by several names and chemical identifiers, which are crucial for accurate database searches and regulatory documentation. Its most recognized name is derived from its relationship to ferulic acid, where it is often referred to as Acetylferulic acid [1][2].

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]prop-2-enoic acid [3]. The "(2E)" prefix denotes the trans configuration of the double bond in the propenoic acid side chain, a key stereochemical feature of this molecule.

For ease of reference, its critical identifiers are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 2596-47-6 | [2][3][4][5] |

| Molecular Formula | C₁₂H₁₂O₅ | [1][2][3][6] |

| Molecular Weight | 236.22 g/mol | [1][2] |

| InChI Key | IHKNVZISLLDMOR-GQCTYLIASA-N | [3][6] |

| Canonical SMILES | COC1=CC(C=CC(O)=O)=CC=C1OC(C)=O | [3][6] |

Core Molecular Architecture

The structure of this compound is built upon a cinnamic acid framework, which consists of a phenyl group attached to a propenoic acid moiety. The specific identity and functionality of the molecule are defined by the substituents on the phenyl ring.

The core components are:

-

Cinnamic Acid Backbone : A three-carbon unsaturated carboxylic acid chain attached to a benzene ring. This backbone is prevalent in a wide range of natural products and synthetic compounds.

-

Methoxy Group (-OCH₃) : Located at the C3 position of the phenyl ring. This ether group influences the electronic properties and steric profile of the molecule.

-

Acetoxy Group (-OCOCH₃) : Positioned at the C4 position of the phenyl ring. This ester group is the key feature distinguishing it from its well-known precursor, ferulic acid. It is formed by the formal condensation of a hydroxyl group with acetic acid[5].

Structural Derivation: From Ferulic Acid to its Acetate Ester

Understanding the structure of this compound is incomplete without recognizing its direct synthetic and structural relationship to ferulic acid . Ferulic acid, or (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, is an abundant phenolic compound in the plant kingdom[7][8].

This compound is the acetate ester of ferulic acid [5]. The transformation involves the esterification of the phenolic hydroxyl (-OH) group at the C4 position of ferulic acid with an acetyl group. This chemical modification is a cornerstone of pro-drug design and chemical synthesis, as it alters key physicochemical properties such as solubility, stability, and bioavailability by masking the polar phenolic hydroxyl group.

The causality of this structural relationship is rooted in a straightforward acetylation reaction.

Physicochemical Properties

The structural features directly influence the compound's physical and chemical properties. As a crystalline solid, its purity and identity are often confirmed by its melting point.

| Property | Value | Source |

| Appearance | White Powder | [3] |

| Melting Point | 192 - 199 °C | [2][3] |

| Purity (Typical) | ≥98% | [3][9] |

Conceptual Synthesis Protocol: Acetylation of Ferulic Acid

The conversion of ferulic acid to its acetylated derivative is a standard esterification protocol. The following steps outline the conceptual workflow, explaining the rationale behind each stage.

Objective: To convert the phenolic hydroxyl group of ferulic acid into an acetoxy group.

Materials:

-

Ferulic Acid (Substrate)

-

Acetic Anhydride (Acetylation Agent)

-

Pyridine or Sodium Acetate (Base Catalyst)

-

Appropriate Solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Water (for quenching)

-

Acid (e.g., HCl, for neutralization/workup)

Methodology:

-

Dissolution : Dissolve ferulic acid in a suitable anhydrous solvent.

-

Rationale: Ensures the substrate is fully solvated, allowing for efficient interaction with the reagents.

-

-

Addition of Catalyst : Add a base catalyst such as pyridine.

-

Rationale: The base deprotonates the phenolic hydroxyl group, increasing its nucleophilicity and facilitating its attack on the electrophilic carbonyl carbon of acetic anhydride.

-

-

Addition of Acetylating Agent : Slowly add acetic anhydride to the solution, typically at a controlled temperature (e.g., 0 °C to room temperature).

-

Rationale: Acetic anhydride serves as the source of the acetyl group. A controlled addition prevents exothermic reactions and side product formation.

-

-

Reaction Monitoring : Stir the reaction mixture for a specified period (e.g., 2-24 hours) and monitor its progress using a suitable analytical technique like Thin-Layer Chromatography (TLC).

-

Rationale: Monitoring ensures the reaction proceeds to completion, indicated by the consumption of the ferulic acid starting material.

-

-

Quenching and Workup : Once complete, quench the reaction by adding water to hydrolyze any remaining acetic anhydride. Neutralize the base with a dilute acid and perform a liquid-liquid extraction to isolate the product.

-

Rationale: This step safely terminates the reaction and separates the desired product from byproducts and reagents.

-

-

Purification : Purify the crude product using techniques such as recrystallization or column chromatography.

-

Rationale: Removes impurities to yield this compound of high purity, which can be verified by melting point analysis and spectroscopic methods (NMR, IR, MS).

-

References

-

PubChem. (n.d.). Acetyl ferulic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H12O5). Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 2596-47-6. Retrieved from [Link]

-

Wikipedia. (n.d.). Ferulic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxycinnamic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of ferulic acid. Retrieved from [Link]

-

PubChem. (n.d.). Ferulic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

precisionFDA. (n.d.). FERULIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 4-Acetoxycinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Marentek, E. C., Budiati, T., & Ekowati, E. (2022). Synthesis and Antiplatelet Activity of 4-Hidroxy-3-Methoxycinnamic Acid. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 9(1), 32-38. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and Antiplatelet Activity of 4-Hidroxy-3-Methoxycinnamic Acid. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound trans-p-Methoxycinnamic acid (FDB002667). Retrieved from [Link]

-

Wikidata. (n.d.). 4-methoxycinnamic acid. Retrieved from [Link]

-

Jurnal UNS. (2022). SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Retrieved from [Link]

Sources

- 1. Acetyl ferulic acid | C12H12O5 | CID 69501299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. A10361.03 [thermofisher.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 2596-47-6 [chemicalbook.com]

- 6. PubChemLite - this compound (C12H12O5) [pubchemlite.lcsb.uni.lu]

- 7. Ferulic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Acide 4-acétoxy-3-méthoxycinnamique, 98+ %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

A Senior Application Scientist's Guide to the Synthesis of 4-Acetoxy-3-methoxycinnamic Acid

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-acetoxy-3-methoxycinnamic acid, a key derivative of ferulic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices. We will comparatively analyze the primary synthetic routes and provide a detailed, field-proven protocol for the Perkin reaction, which facilitates a direct, one-pot synthesis from vanillin. This guide includes a comprehensive data summary, detailed procedural steps, and visual diagrams of both the experimental workflow and reaction mechanism to ensure clarity and reproducibility.

Introduction: The Strategic Importance of Ferulic Acid Acetylation

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a ubiquitous phenolic compound found in the cell walls of plants, lauded for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2] Its therapeutic potential, however, can be limited by factors such as solubility and bioavailability.[2] The derivatization of ferulic acid is a critical strategy to modulate its physicochemical properties and enhance its efficacy.[3]

The acetylation of the phenolic hydroxyl group to yield this compound (also known as acetylferulic acid) serves multiple purposes. It can improve lipid solubility, potentially enhancing absorption and transport across biological membranes.[4] Furthermore, this acetylated form can act as a prodrug, releasing the active ferulic acid upon in vivo hydrolysis. This guide focuses on the practical synthesis of this valuable compound, providing the technical detail necessary for successful laboratory application.

Synthetic Pathways: A Comparative Analysis

Several established organic reactions can be employed to synthesize this compound. The choice of pathway often depends on the availability of starting materials, desired scale, and reaction efficiency.

The Perkin Reaction: A Direct Approach from Vanillin

The Perkin reaction is a powerful method for synthesizing α,β-unsaturated aromatic acids (cinnamic acids).[5] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[6][7] For the synthesis of this compound, vanillin (4-hydroxy-3-methoxybenzaldehyde) is reacted with acetic anhydride and sodium acetate. A key advantage of this approach is that the O-acetylation of the phenolic hydroxyl group and the carbon-carbon bond formation occur concurrently in a one-pot synthesis, making it an efficient and direct route.[8]

Knoevenagel Condensation followed by Acetylation

The Knoevenagel condensation is another cornerstone reaction for C=C bond formation.[9][10] This pathway involves reacting an aldehyde (vanillin) with an active methylene compound, such as malonic acid, in the presence of a weak base like pyridine or an amine.[11][12] This reaction first yields ferulic acid. A subsequent, separate acetylation step is then required, typically using acetic anhydride, to produce the final target molecule.[13] While effective, this two-step process can be less efficient than the direct Perkin approach.

Direct Acetylation of Ferulic Acid

If ferulic acid is readily available as a starting material, the most straightforward approach is its direct acetylation. This is typically achieved by treating ferulic acid with an acetylating agent like acetic anhydride, often in the presence of a base or catalyst.[13] This method is simple and high-yielding but is contingent on the cost and availability of ferulic acid itself.

For this guide, we will focus on the Perkin reaction due to its efficiency and elegant convergence of bond formation and functional group modification.

Field-Proven Protocol: Synthesis via Perkin Reaction

This protocol details the synthesis of this compound from vanillin, adapted from established literature procedures.[8]

Rationale and Core Principles

The reaction mechanism proceeds via the formation of an enolate from acetic anhydride, facilitated by the sodium acetate base.[6] This enolate then acts as a nucleophile, attacking the carbonyl carbon of vanillin. The subsequent intermediate undergoes dehydration to form the α,β-unsaturated system. The acetic anhydride serves a dual role: as a reactant to form the cinnamic acid backbone and as the acetylating agent for the phenolic hydroxyl group of vanillin. Pyridine is often added in catalytic amounts to accelerate the condensation.[8] The reaction requires high temperatures to drive the condensation and dehydration steps.[7]

Reagents and Equipment

-

Reagents: Vanillin, anhydrous sodium acetate, acetic anhydride, pyridine, glacial acetic acid, deionized water.

-

Equipment: Round-bottom flask (250 mL), reflux condenser, heating mantle with magnetic stirrer, stir bar, Buchner funnel, filtration flask, beakers, and standard laboratory glassware.

Step-by-Step Experimental Procedure

-

Reagent Setup: In a 250 mL round-bottom flask, combine vanillin (10.0 g, 65.7 mmol) and anhydrous sodium acetate (8.63 g, 105 mmol).

-

Solvent and Catalyst Addition: Add acetic anhydride (75 mL) to the flask, followed by a catalytic amount of pyridine (0.5 mL).

-

Reaction Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for approximately 24 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Reaction Quenching and Precipitation: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing 500 mL of cold deionized water while stirring. This hydrolyzes the excess acetic anhydride and precipitates the crude product.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove water-soluble impurities.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot glacial acetic acid. Slowly add hot deionized water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate the crystallization of the pure product.

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. A light yellow powder should be obtained.[8]

Visualizing the Process

The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

Caption: A flowchart of the experimental synthesis process.

Caption: Key steps of the Perkin reaction mechanism.

Process Data and Yield Analysis

The following table summarizes the quantitative aspects of the described protocol.

| Parameter | Value | Rationale / Notes |

| Starting Material | Vanillin | A readily available aromatic aldehyde derived from lignin. |

| Vanillin Mass | 10.0 g | Standard laboratory scale for reproducible results. |

| Vanillin Molar Amount | 65.7 mmol | Limiting reagent for yield calculation. |

| Reagents | ||

| Acetic Anhydride Volume | 75 mL | Serves as both reactant and solvent. Used in large excess. |

| Sodium Acetate Mass | 8.63 g (1.6 eq) | Anhydrous salt acts as the base catalyst for the condensation.[7] |

| Pyridine Volume | 0.5 mL | Catalytic amount to accelerate the reaction.[8] |

| Reaction Conditions | ||

| Temperature | Reflux (~140 °C) | High temperature is necessary to overcome the activation energy for the condensation.[7] |

| Reaction Time | 24 hours | Sufficient time to ensure the reaction proceeds to completion.[8] |

| Product & Yield | ||

| Product Molecular Formula | C₁₂H₁₂O₅[14] | |

| Product Molecular Weight | 236.22 g/mol [15] | |

| Theoretical Yield | 15.52 g | Calculated based on the molar amount of the limiting reagent (vanillin). |

| Expected Actual Yield | ~10.1 g (~65%) | Reported yields are typically in this range after purification.[8] |

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, several analytical techniques are essential.

-

Melting Point: The purified compound should exhibit a sharp melting point. Literature values are in the range of 193-196 °C.[16] A broad melting range would indicate the presence of impurities.

-

Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Expected peaks include a broad O-H stretch for the carboxylic acid, C=O stretching for the ester and carboxylic acid (~1760 cm⁻¹ and ~1690 cm⁻¹ respectively), and C=C stretching for the alkene and aromatic ring.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for structural confirmation. Expected signals include a singlet for the acetyl protons (~2.3 ppm), a singlet for the methoxy protons (~3.8 ppm), and two doublets for the vinyl protons with a large coupling constant (J ≈ 16 Hz) characteristic of a trans-alkene.[8] Aromatic protons will appear in the aromatic region (~7.0-7.2 ppm).

Conclusion

The synthesis of this compound is a valuable procedure for chemical and pharmaceutical research. The Perkin reaction, utilizing vanillin and acetic anhydride, stands out as a highly efficient and direct method that combines C-C bond formation with O-acetylation in a single step. By understanding the causal relationships behind each procedural choice—from the role of the base catalyst to the necessity of high temperatures and the logic of the purification strategy—researchers can confidently and successfully execute this synthesis. The detailed protocol and validation methods provided in this guide serve as a self-validating system to ensure the reliable production of this important ferulic acid derivative.

References

- Sathee NEET. Perkin Reaction Mechanism. IIT Kanpur.

- Synthesis, characterization and biological evaluation of novel ferulic acid-based alkyl-1,2,3-triazole analogs. Arkivoc.

- Design, synthesis, antiviral activities of ferulic acid derivatives. PMC - NIH. Published 2023-03-03.

-

This compound (C12H12O5). PubChem. Available from: [Link]

-

Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities. ResearchGate. Published 2025-08-10. Available from: [Link]

-

Perkin reaction. Wikipedia. Available from: [Link]

-

Perkin Reaction. J&K Scientific LLC. Published 2021-06-01. Available from: [Link]

-

Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives. Scirp.org. Available from: [Link]

-

Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry. Available from: [Link]

-

Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. bepls. Available from: [Link]

-

A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry. Published 2017-05-13. Available from: [Link]

-

Ferulic acid and derivatives: molecules with potential application in the pharmaceutical field. CORE. Available from: [Link]

-

Synthesis and Antiplatelet Activity of 4-Hidroxy-3-Methoxycinnamic Acid. ResearchGate. Available from: [Link]

-

Synthesis and Antiplatelet Activity of 4-Hidroxy-3-Methoxycinnamic Acid. Journal of Universitas Airlangga. Available from: [Link]

-

Knoevenagel Condensation. Scribd. Available from: [Link]

-

Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities. Annual Research & Review in Biology. Published 2014-11-21. Available from: [Link]

-

Solid Phase Syntheses of Ferulic Acid Derivatives Acetyl Feruloyl Tyrosine and Acetyl Feruloyl Valyl. Semantic Scholar. Published 2014-12-30. Available from: [Link]

-

Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells. PubMed. Published 2013-09-05. Available from: [Link]

-

The Knoevenagel Condensation. ResearchGate. Available from: [Link]

-

Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. PMC - NIH. Available from: [Link]

-

Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. MDPI. Available from: [Link]

-

This compound CAS#: 2596-47-6. ChemWhat. Available from: [Link]

-

Unprecedented derivatization of ferulic acid through selective methoxylation by Aspergillus brasiliensis ATCC 16404. ResearchGate. Published 2019-01-16. Available from: [Link]

-

(PDF) Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. ResearchGate. Published 2025-10-15. Available from: [Link]

-

Fantastic Ferulic Acid Esterases and Their Functions. MDPI. Available from: [Link]

-

Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer. PubMed. Available from: [Link]

-

Molecular interaction analysis of ferulic acid (4-hydroxy-3-methoxycinnamic acid) as main bioactive compound from palm oil waste against MCF-7 receptors: An in silico study. PMC - PubMed Central. Available from: [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journalarrb.com [journalarrb.com]

- 4. Design, synthesis, antiviral activities of ferulic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Perkin reaction - Wikipedia [en.wikipedia.org]

- 6. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 7. jk-sci.com [jk-sci.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. bepls.com [bepls.com]

- 12. scribd.com [scribd.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. PubChemLite - this compound (C12H12O5) [pubchemlite.lcsb.uni.lu]

- 15. scbt.com [scbt.com]

- 16. chemwhat.com [chemwhat.com]

An In-depth Technical Guide to Acetylferulic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of acetylferulic acid, a significant derivative of the naturally occurring phenolic compound, ferulic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis methodologies, and burgeoning applications of this molecule. The insights provided herein are grounded in established scientific literature and aim to facilitate a deeper understanding and practical application of acetylferulic acid in a research and development setting.

Core Concepts: Understanding Acetylferulic Acid

Acetylferulic acid, also known as O-acetylferulic acid, is the acetate ester of ferulic acid. The addition of an acetyl group to the phenolic hydroxyl group of ferulic acid modifies its physicochemical properties, which can influence its biological activity and potential applications. This modification is a key strategy to enhance the lipophilicity of ferulic acid, potentially improving its ability to cross cellular membranes and exert its therapeutic effects.[1]

Chemical Identity and Properties

A clear understanding of the fundamental chemical and physical properties of a compound is paramount for its application in research and drug development. The key identifiers and properties of acetylferulic acid are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂O₅ | PubChem[2] |

| Molecular Weight | 236.22 g/mol | PubChem[2], Biosynth[3] |

| CAS Number | 2596-47-6, 34749-55-8 | ChemicalBook[4], PubChem[2] |

| IUPAC Name | (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]prop-2-enoic acid | PubChem[2] |

| Synonyms | 4-Acetoxy-3-methoxycinnamic acid, O-acetylferulic acid | ChemicalBook[4], PubChem[2] |

| Melting Point | 195-199 °C | Semantic Scholar[5] |

| Boiling Point | 371.9 °C | Biosynth[3] |

| Flash Point | 141.6 °C | Biosynth[3] |

Note on CAS Numbers: Multiple CAS numbers are associated with acetylferulic acid in various databases. The most frequently cited are 2596-47-6 and 34749-55-8. Researchers should cross-reference these numbers when procuring the compound or consulting literature.

Synthesis of Acetylferulic Acid: A Step-by-Step Protocol

The synthesis of acetylferulic acid is most commonly achieved through the acetylation of its parent compound, ferulic acid. This process involves the reaction of ferulic acid with acetic anhydride. Below is a detailed protocol based on established laboratory methods.[5]

Materials and Reagents

-

Ferulic acid

-

Sodium hydroxide (NaOH)

-

Acetic anhydride

-

Sulfuric acid (dilute)

-

Anhydrous ethanol

-

Distilled water

-

Standard laboratory glassware (beakers, flasks, etc.)

-

Stirring apparatus

-

Filtration apparatus

-

pH meter or pH paper

Experimental Workflow

Caption: A hypothetical signaling pathway potentially modulated by acetylferulic acid, based on the known activity of ferulic acid.

Experimental Protocols for Bioactivity Assessment

To evaluate the therapeutic potential of acetylferulic acid, robust and reproducible in vitro assays are essential. The following protocols are standard methods for assessing antioxidant and cytotoxic activities of novel compounds.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a common and reliable method to determine the free radical scavenging capacity of a compound.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (acetylferulic acid) and a positive control (e.g., ascorbic acid) in methanol.

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add the DPPH solution to each well.

-

Add varying concentrations of the test compound and the positive control to the respective wells.

-

For the blank control, add methanol instead of the test solution.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity for each concentration.

-

Plot the percentage of scavenging activity against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). [1]

-

MTT Assay (Cytotoxicity Assessment)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

-

Cell Culture:

-

Seed the desired cancer cell line (e.g., HeLa, HT-29, A-549) in a 96-well plate and allow the cells to attach for 24 hours.

-

-

Compound Treatment:

-

Prepare stock solutions of the test compound in DMSO.

-

Prepare serial dilutions of the compound in the culture medium. The final DMSO concentration should be kept low (typically <0.5%).

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include vehicle control (medium with DMSO) and no-treatment control wells.

-

Incubate the plates for 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Incubate the plate for a few hours to allow the formation of formazan crystals.

-

-

Measurement:

-

Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Determine the cell viability at each concentration and calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth). [1]

-

Conclusion and Future Directions

Acetylferulic acid represents a promising derivative of a well-established natural product. Its modified chemical structure offers the potential for enhanced bioavailability and tailored biological activity. The synthetic route is straightforward, making it an accessible compound for research purposes. While current research points towards its potential as an antioxidant and anti-inflammatory agent, further in-depth studies are required to fully elucidate its mechanisms of action and its efficacy in various disease models. Future research should focus on its pharmacokinetic profile, its specific molecular targets, and its performance in preclinical studies to validate its therapeutic potential.

References

- PubChem. (n.d.). Acetyl ferulic acid. National Center for Biotechnology Information.

- Zhao, D., et al. (2015). Solid Phase Syntheses of Ferulic Acid Derivatives Acetyl Feruloyl Tyrosine and Acetyl Feruloyl Valyl. The Open Biotechnology Journal, 9, 1-6.

- Google Patents. (n.d.). CN113061084B - Novel method for preparing ferulic acid.

- ResearchGate. (n.d.). Solid Phase Syntheses of Ferulic Acid Derivatives Acetyl Feruloyl Tyrosine and Acetyl Feruloyl Valyl Tyrosine.

- ChemicalBook. (n.d.). This compound | 2596-47-6.

- PrepChem.com. (n.d.). Synthesis of ferulic acid.

- ChemicalBook. (n.d.). 2639-68-1;;114471-18-0;; CAS.

- ResearchGate. (n.d.). IR spectrum of synthesized acetyl ferulic acid.

- PubChem. (n.d.). 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]-. National Center for Biotechnology Information.

- BenchChem. (n.d.). Design and Synthesis of Bioactive Ferulic Acid Derivatives: Application Notes and Protocols.

- Molecules. (2021). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. MDPI.

- Mol-Instincts. (n.d.). This compound 2596-47-6 wiki.

- PubChem. (n.d.). Acetyl ferulic acid | C12H12O5 | CID 69501299. National Center for Biotechnology Information.

- Biosynth. (n.d.). 4-Acetylferulic acid | 2596-47-6 | FA69964.

- BIOSYNCE. (n.d.). 3-(4-Acetoxy-3-methoxyphenyl)acrylic Acid Cas 2596-47-6.

- National Center for Biotechnology Information. (2019). A recent overview on the biological and pharmacological activities of ferulic acid.

- Frontiers in Microbiology. (2023). Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties.

- Journal of the Science of Food and Agriculture. (2024). Ferulic acid: extraction, estimation, bioactivity and applications for human health and food. Wiley Online Library.

- ResearchGate. (n.d.). Synthesis of acetyl ferulic 7‐hydroxyisoflavone ester and evaluating its antioxidant activity on improving fish oil thermal stability.

- ChemicalBook. (n.d.). 34749-55-8 CAS Manufactory.

- Skin Pharmacology and Physiology. (2018). Antioxidant Properties of Ferulic Acid and Its Possible Application. Karger Publishers.

- SCIRP. (n.d.). Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives.

- CORE. (n.d.). Ferulic acid and derivatives: molecules with potential application in the pharmaceutical field.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]- | C12H12O5 | CID 5354677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Acetylferulic acid | 2596-47-6 | FA69964 | Biosynth [biosynth.com]

- 4. This compound | 2596-47-6 [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Biological Activity of 4-Acetoxy-3-methoxycinnamic Acid: A Prodrug Approach to Harnessing Ferulic Acid's Therapeutic Potential

Abstract

4-Acetoxy-3-methoxycinnamic acid is the acetylated derivative of ferulic acid, a ubiquitous phenolic compound renowned for its potent antioxidant and therapeutic properties. The acetylation of ferulic acid's 4-hydroxyl group represents a strategic chemical modification aimed at overcoming the pharmacokinetic limitations of the parent molecule, such as low bioavailability. This modification enhances lipophilicity, potentially improving absorption and transport across biological membranes. It is hypothesized that this compound functions as a prodrug, undergoing de-acetylation by endogenous esterases to release ferulic acid at the target site. This guide provides an in-depth technical exploration of the biological activities of this compound, viewed through the mechanistic lens of its conversion to ferulic acid. We will dissect its antioxidant, anti-inflammatory, neuroprotective, and anticancer potential, supported by established signaling pathways, detailed experimental protocols, and field-proven insights for researchers and drug development professionals.

Introduction: The Rationale for Acetylation

Ferulic Acid: A Potent Natural Phenolic Compound

Ferulic acid (FA), chemically known as 4-hydroxy-3-methoxycinnamic acid, is an organic compound widely distributed in the plant kingdom, found in sources like rice bran, wheat, oats, coffee, and fruits.[1][2] As a derivative of hydroxycinnamic acid, it plays a crucial role in the structural integrity of plant cell walls by cross-linking polysaccharides and lignins.[2] Its robust chemical structure, featuring a phenolic nucleus and an extended side chain, makes it an exceptional antioxidant.

The Broad-Spectrum Bioactivity of Ferulic Acid

The therapeutic potential of FA is extensively documented and stems from its diverse biological activities. These include, but are not limited to:

-

Antioxidant: Directly scavenges free radicals and upregulates endogenous antioxidant defense systems.[3]

-

Anti-inflammatory: Modulates inflammatory pathways to reduce the expression of pro-inflammatory cytokines.[4][5]

-

Neuroprotective: Protects against neuronal damage in models of neurodegenerative diseases and cerebral ischemia.[6][7]

-

Anticancer: Induces apoptosis and inhibits proliferation in various cancer cell lines.[4][8]

-

Hepatoprotective & Cardioprotective: Mitigates toxicity-induced damage in the liver and heart.[1][4]

The Bioavailability Challenge

Despite its impressive therapeutic profile, the clinical application of ferulic acid is hampered by its suboptimal pharmacokinetic properties.[4] Low aqueous solubility, rapid metabolism, and swift elimination from the gastrointestinal tract result in poor bioavailability, limiting the concentration of the active compound that reaches systemic circulation and target tissues.[4]

This compound: A Prodrug Strategy

To address these limitations, this compound was developed as a prodrug. The strategic acetylation of the phenolic hydroxyl group confers several advantages:

-

Increased Lipophilicity: The acetyl group increases the molecule's lipid solubility, which is predicted to enhance its passive diffusion across the intestinal epithelium and the blood-brain barrier.

-

Protection from Premature Metabolism: Masking the reactive hydroxyl group can protect the molecule from first-pass metabolism in the liver, allowing more of the compound to enter systemic circulation.

The core premise is that once absorbed, the acetyl group is efficiently cleaved by ubiquitous esterase enzymes in the blood, liver, and target tissues, releasing the active ferulic acid.

Mechanism of Action: From Prodrug to Active Metabolite

Enzymatic Hydrolysis: The Activation Pathway

The biological activity of this compound is contingent upon its conversion to ferulic acid. This bioactivation is a one-step hydrolysis reaction catalyzed by carboxylesterases, which are abundant in the body. This process releases ferulic acid and acetic acid as byproducts. The efficiency of this conversion is a critical determinant of the prodrug's overall efficacy.

Visualization of the Prodrug Activation Workflow

The following diagram illustrates the conversion process from the inactive prodrug to the active therapeutic agent.

Caption: Prodrug activation workflow of this compound.

Core Biological Activities

The therapeutic effects of this compound are directly attributable to the ferulic acid it releases.

Potent Antioxidant Activity

Mechanism: Ferulic acid is a formidable antioxidant due to its chemical structure. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, while the resulting phenoxy radical is stabilized by resonance across the aromatic ring and the conjugated side chain.[1] This makes it a highly effective scavenger of reactive oxygen species (ROS). Furthermore, ferulic acid can indirectly bolster cellular defenses by upregulating the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST), primarily through the activation of the Nrf2 signaling pathway.[1][3]

Nrf2 Antioxidant Response Pathway

Caption: Ferulic acid activates the Nrf2 antioxidant response pathway.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a reliable method for assessing the direct radical-scavenging activity of the compound.

-

Objective: To determine the concentration of this compound (or its hydrolysate, ferulic acid) required to scavenge 50% of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical (IC50).

-

Materials:

-

This compound

-

Ferulic acid (as a positive control)

-

Ascorbic acid (as a standard reference)

-

DPPH radical

-

Methanol (spectroscopic grade)

-

96-well microplate

-

Microplate reader (517 nm)

-

-

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

-

Prepare stock solutions of the test compound, ferulic acid, and ascorbic acid in methanol (e.g., 1 mg/mL).

-

Create a series of dilutions from the stock solutions to achieve a range of final concentrations (e.g., 1 to 500 µg/mL).

-

In a 96-well plate, add 100 µL of each dilution to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

As a control, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

Plot the scavenging percentage against the concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis.

-

-

Self-Validation: The inclusion of both ferulic acid and ascorbic acid provides internal validation. The results for the acetylated prodrug should be interpreted in the context of its potential for hydrolysis under assay conditions or, ideally, after forced hydrolysis to confirm the activity resides with the FA moiety.

Anti-inflammatory Effects

Mechanism: Chronic inflammation is a key driver of many diseases. Ferulic acid exhibits potent anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[9] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like lipopolysaccharide, LPS) trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. There, it initiates the transcription of pro-inflammatory genes, including TNF-α, IL-1β, IL-6, and iNOS.[10] Ferulic acid can prevent the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and downstream inflammatory response.[9]

NF-κB Inflammatory Pathway Inhibition

Caption: Ferulic acid inhibits the NF-κB inflammatory signaling pathway.

Experimental Protocol: Cytokine Measurement in LPS-Stimulated Macrophages

-

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in a cellular model of inflammation.

-

Cell Line: RAW 264.7 murine macrophages.

-

Materials:

-

Test compound, ferulic acid, and a known inhibitor (e.g., Dexamethasone).

-

Lipopolysaccharide (LPS) from E. coli.

-

Complete DMEM medium.

-

ELISA kits for murine TNF-α and IL-6.

-

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (and controls) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a non-stimulated control group.

-

After incubation, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove cellular debris.

-

Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate standard curves for TNF-α and IL-6.

-

Calculate the cytokine concentrations in each sample.

-

Normalize the data to the LPS-only treated group (100% stimulation) and express the results as a percentage of inhibition.

-

Determine the IC50 value for cytokine inhibition.

-

-

Trustworthiness: A preliminary cell viability assay (e.g., MTT) must be performed in parallel to ensure that the observed reduction in cytokines is due to anti-inflammatory activity and not cytotoxic effects of the compound.

Neuroprotective Potential

Mechanism: Ferulic acid's neuroprotective effects are multi-faceted. In neurodegenerative conditions, excitotoxicity, often mediated by excessive glutamate, is a common pathological event. Glutamate over-activates NMDA receptors, leading to a massive influx of Ca2+, which in turn triggers downstream neurotoxic cascades, including the overproduction of nitric oxide (NO) and ROS.[11] Studies have shown that ferulic acid can protect neurons from glutamate-induced toxicity, partly by diminishing this calcium influx and subsequent oxidative stress.[11] Its ability to cross the blood-brain barrier, which may be enhanced in its acetylated form, makes it a promising candidate for central nervous system disorders.

Anticancer Properties

Mechanism: The anticancer activity of ferulic acid is attributed to its ability to modulate key cellular processes involved in cancer progression. It can induce programmed cell death (apoptosis) by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[8] An increase in the Bax/Bcl-2 ratio leads to the activation of caspases, the executioner enzymes of apoptosis. Furthermore, FA has been shown to arrest the cell cycle and inhibit the migration and invasion of cancer cells, targeting multiple hallmarks of cancer.[4][8]

Intrinsic Apoptosis Pathway

Caption: Ferulic acid induces apoptosis by modulating Bax/Bcl-2 protein levels.

Comparative Analysis and Future Directions

Data Summary Table

| Property | Ferulic Acid (Parent) | This compound (Prodrug) | Rationale for Improvement |

| Chemical Nature | Phenolic Acid | Acetylated Ester | Masking of polar hydroxyl group. |

| Solubility | Low lipophilicity | Predicted Higher Lipophilicity | Acetyl group increases non-polar character. |

| Absorption | Moderate to Low | Potentially Enhanced | Improved passive diffusion across membranes. |

| Bioavailability | Low | Potentially Higher | Enhanced absorption and reduced first-pass effect. |

| Mechanism | Direct antioxidant, signaling modulator | Prodrug; requires hydrolysis to FA | Bioactivation by endogenous esterases. |

| Blood-Brain Barrier | Limited Penetration | Potentially Improved Penetration | Increased lipophilicity facilitates crossing. |

Research Gaps & Future Perspectives

While the biological activities of ferulic acid provide a strong theoretical framework, direct experimental validation for this compound is crucial. Key research gaps include:

-

Pharmacokinetic Studies: In vivo studies are needed to quantify the absorption, distribution, metabolism, and excretion (ADME) profile of the acetylated form compared to ferulic acid.

-

Esterase Stability: The rate of hydrolysis in plasma and target tissues needs to be determined to confirm efficient bioactivation.

-

Comparative Efficacy: Head-to-head in vivo studies in disease models (e.g., neurodegeneration, cancer) are required to demonstrate superior therapeutic efficacy over the parent compound.

Conclusion

This compound represents a well-reasoned and promising prodrug strategy to augment the therapeutic utility of ferulic acid. By enhancing lipophilicity, this derivative has the potential to overcome the significant bioavailability hurdles that have limited the clinical translation of its highly active parent compound. The extensive body of evidence supporting the antioxidant, anti-inflammatory, neuroprotective, and anticancer effects of ferulic acid provides a solid foundation for the predicted efficacy of its acetylated form. Future research focusing on direct pharmacokinetic and pharmacodynamic comparisons is essential to validate its superiority and unlock its full potential as a novel therapeutic agent for a wide range of oxidative stress- and inflammation-driven diseases.

References

- Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. (URL: )

- Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. (URL: )

- Characteristics and biological properties of ferulic acid. (URL: )

- Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed. (URL: )

- A recent overview on the biological and pharmacological activities of ferulic acid - NIH. (URL: )

- Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC - PubMed Central. (URL: )

- Modified cinnamic acid derivatives as effective mito- and neuroprotective substances. (URL: )

- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Deriv

- Details of the antioxidant mechanism of hydroxycinnamic acids. | Semantic Scholar. (URL: )

- 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in r

- Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC - NIH. (URL: )

- 4-Methoxycinnamic acid ameliorates post-traumatic stress disorder-like behavior in mice by antagonizing the CRF type 1 receptor - PubMed. (URL: )

- The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - MDPI. (URL: )

- Molecular interaction analysis of ferulic acid (4-hydroxy-3-methoxycinnamic acid) as main bioactive compound from palm oil waste against MCF-7 receptors: An in silico study - PMC - PubMed Central. (URL: )

- The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal ker

- E-p-Methoxycinnamic acid protects cultured neuronal cells against neurotoxicity induced by glutam

- Cinnamic Acid Ameliorates Acetic Acid-induced Inflammatory Response through Inhibition of TLR-4 in Colitis Rat Model | Request PDF - ResearchG

Sources

- 1. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 2. A recent overview on the biological and pharmacological activities of ferulic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. E-p-Methoxycinnamic acid protects cultured neuronal cells against neurotoxicity induced by glutamate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Acetylferulic Acid: From Discovery and Synthesis to Analytical Characterization

Abstract

Acetylferulic acid, a derivative of the widely occurring natural phenolic compound ferulic acid, serves as a critical intermediate in chemical synthesis and a molecule of interest for modifying bioavailability and therapeutic efficacy. This guide provides an in-depth exploration of its origins, beginning with the discovery and biosynthesis of its parent compound, ferulic acid. We delve into the detailed chemical synthesis of acetylferulic acid, offering a validated, step-by-step laboratory protocol. Central to this guide is the comprehensive analytical characterization of the molecule. We present detailed methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside an expert interpretation of its spectroscopic signatures (IR, NMR, MS). Furthermore, we contextualize the scientific relevance of acetylferulic acid by examining the biological signaling pathways associated with its parent compound, thereby highlighting its potential in drug development and research.

Foundational Context: The Discovery and Natural Origin of Ferulic Acid

To comprehend acetylferulic acid, one must first understand its precursor, ferulic acid (4-hydroxy-3-methoxycinnamic acid). First isolated in 1866 from the resin of the giant fennel (Ferula foetida), its chemical synthesis was later achieved in 1925.[1][2] Ferulic acid is a ubiquitous phytochemical found throughout the plant kingdom, where it plays a crucial structural role.[2][3]

Natural Occurrence

Ferulic acid is a key component of lignocellulose, which provides rigidity to plant cell walls by cross-linking lignin and polysaccharides like arabinoxylans.[3][4] It is particularly abundant in the seeds and leaves of various plants.

Key Natural Sources Include:

-

Cereals and Grains: Wheat bran, rice bran, oats, barley, and corn.[2][3][5]

-

Fruits and Vegetables: Oranges, pineapple, bananas, spinach, and beetroot.[2][5]

In these sources, ferulic acid primarily exists in an esterified or bound form, which impacts its bioavailability.[3]

Biosynthesis Pathway

In plants, ferulic acid is synthesized via the Shikimate pathway, a metabolic route for the biosynthesis of aromatic amino acids. The process begins with phenylalanine and tyrosine, leading to the formation of caffeic acid. In the final key step, the enzyme caffeate O-methyltransferase catalyzes the methylation of caffeic acid to produce ferulic acid.[1][3][4]

Caption: Simplified biosynthesis of ferulic acid from the Shikimate pathway.

Acetylferulic Acid: Synthesis and Rationale

Acetylferulic acid, or O-acetylferulic acid, is the phenyl acetate derivative formed by the condensation of ferulic acid's phenolic hydroxyl group with acetic acid.[6] While it has been reported to occur naturally in plants like Arum italicum, its primary relevance in research and development stems from its role as a synthetic intermediate or a prodrug designed to enhance the properties of ferulic acid.[6]

The acetylation of the phenolic hydroxyl group can:

-

Improve Lipophilicity: Increasing its ability to cross biological membranes.

-

Enhance Stability: Protecting the reactive phenol group from premature metabolism.

-

Act as a Synthetic Intermediate: Serving as a building block for creating more complex derivatives, such as amides or other esters.[7][8][9]

Chemical Synthesis Workflow